molecular formula C14H12O2 B101624 2-(4-Methylphenoxy)benzaldehyde CAS No. 19434-35-6

2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624
CAS No.: 19434-35-6
M. Wt: 212.24 g/mol
InChI Key: VPSRCJKQVYKILL-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that benzaldehydes can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.

Cellular Effects

It is known that benzaldehydes can disrupt cellular antioxidation systems, which can inhibit fungal growth . This suggests that 2-(4-Methylphenoxy)benzaldehyde may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzaldehydes can react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is air sensitive , which may influence its stability and degradation over time

Properties

IUPAC Name

2-(4-methylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRCJKQVYKILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363058
Record name 2-(4-methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19434-35-6
Record name 2-(4-methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluorobenzaldehyde (3.54 g, 28.5 mmol) in DMA (20 mL) is added p-cresol (3.08 g, 28.5 mmol) and K2CO3 (4.72 g, 34.2 mmol), and the reaction mixture is heated to 150° C. for 12 h. Once complete, the reaction mixture is cooled to room temperature and diluted with water (100 mL) prior to being poured into a separatory funnel containing ethyl acetate (250 mL). The organic layer is separated, washed with brine (2×) and dried over sodium sulfate prior to concentration. The crude product is purified by column chromatography (5% ethyl acetate in hexanes) to afford 2-(4-methylphenoxy)-benzaldehyde (3.05 g, 50%) as a light yellow oil.
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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